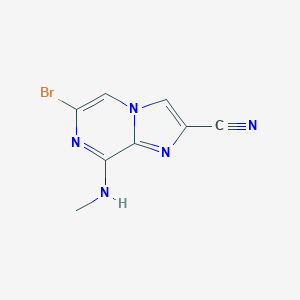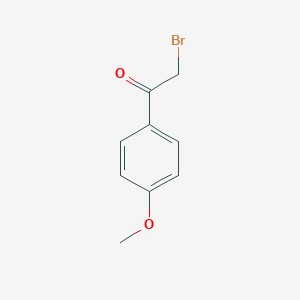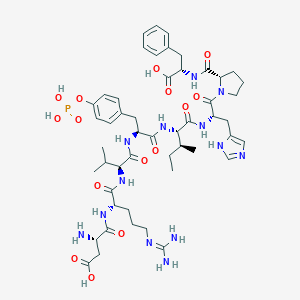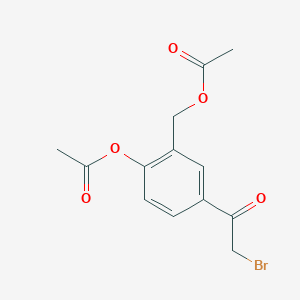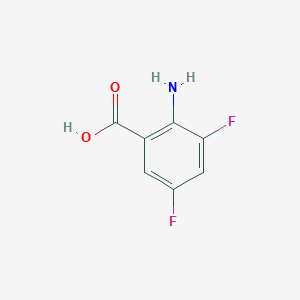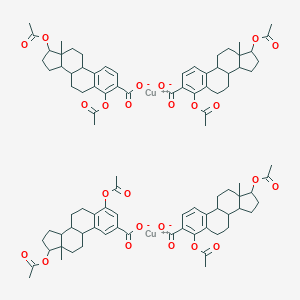
4-Detca-Cu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Detca-Cu is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is a copper complex that has been shown to have unique biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mechanism Of Action
The mechanism of action of 4-Detca-Cu involves the binding of the copper complex to specific amino acid residues in proteins. This binding can result in changes to the protein structure and function, allowing researchers to study the effects of these changes on cellular processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Detca-Cu are varied and complex. This compound has been shown to have effects on protein structure and function, as well as on cellular signaling pathways. Additionally, 4-Detca-Cu has been shown to have antioxidant properties, making it a potentially valuable tool for studying oxidative stress in cells.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 4-Detca-Cu in lab experiments is its specificity for certain amino acid residues in proteins. This specificity allows researchers to study the effects of specific changes to protein structure and function. Additionally, the stability and purity of 4-Detca-Cu make it an excellent tool for long-term experiments.
However, there are also limitations to using 4-Detca-Cu in lab experiments. One limitation is that the compound is relatively expensive, which can limit its use in certain research settings. Additionally, the effects of 4-Detca-Cu on cellular processes can be complex and difficult to interpret, requiring careful experimental design and analysis.
Future Directions
There are many potential future directions for research on 4-Detca-Cu. One area of interest is the development of new synthesis methods that could increase the yield and purity of the compound. Additionally, researchers are interested in studying the effects of 4-Detca-Cu on a wider range of proteins and cellular processes.
Another potential future direction is the use of 4-Detca-Cu in the development of new therapeutic agents. The antioxidant properties of this compound make it a potentially valuable tool for the treatment of diseases that involve oxidative stress.
Conclusion:
In conclusion, 4-Detca-Cu is a valuable tool for scientific research with a wide range of potential applications. The synthesis method for this compound has been optimized over time, and researchers have been able to produce high yields of pure 4-Detca-Cu. The mechanism of action of this compound involves the binding of the copper complex to specific amino acid residues in proteins, resulting in changes to protein structure and function. While there are limitations to using 4-Detca-Cu in lab experiments, there are also many potential future directions for research on this compound.
Synthesis Methods
The synthesis of 4-Detca-Cu involves the reaction of copper sulfate with diethylenetriamine and 4-chlorobutyric acid. This reaction results in the formation of a copper complex that has been shown to be stable and easily purified. The synthesis method has been optimized over time, and researchers have been able to produce high yields of pure 4-Detca-Cu with this method.
Scientific Research Applications
4-Detca-Cu has been shown to have a wide range of potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. The unique biochemical properties of 4-Detca-Cu allow it to bind to specific amino acid residues in proteins, making it an excellent tool for studying protein structure and function.
properties
CAS RN |
137268-70-3 |
|---|---|
Product Name |
4-Detca-Cu |
Molecular Formula |
C92H108Cu2O24 |
Molecular Weight |
1724.9 g/mol |
IUPAC Name |
dicopper;4,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carboxylate;4,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylate |
InChI |
InChI=1S/4C23H28O6.2Cu/c3*1-12(24)28-20-9-8-19-16-5-6-17-14(15(16)10-11-23(19,20)3)4-7-18(22(26)27)21(17)29-13(2)25;1-12(24)28-20-11-14(22(26)27)10-18-15-8-9-23(3)19(16(15)4-5-17(18)20)6-7-21(23)29-13(2)25;;/h3*4,7,15-16,19-20H,5-6,8-11H2,1-3H3,(H,26,27);10-11,15-16,19,21H,4-9H2,1-3H3,(H,26,27);;/q;;;;2*+2/p-4 |
InChI Key |
SKRRDJXWBLIXHY-UHFFFAOYSA-J |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=C(C=C4OC(=O)C)C(=O)[O-])C.[Cu+2].[Cu+2] |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=C(C=C4OC(=O)C)C(=O)[O-])C.[Cu+2].[Cu+2] |
synonyms |
4-DETCA-Cu tetrakis(3,17 beta-diacetoxyestra-1,3,5(10)-trien-2-carboxylato)dicopper(II) tetrakis(3,17-diacetoxyestra-1,3,5(10)-trien-2-carboxylato)dicopper(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



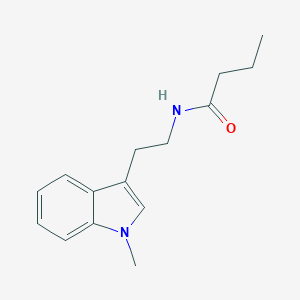
![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
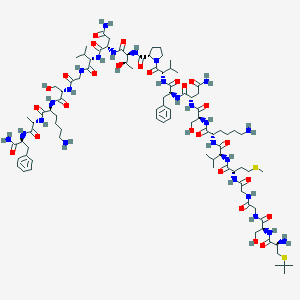
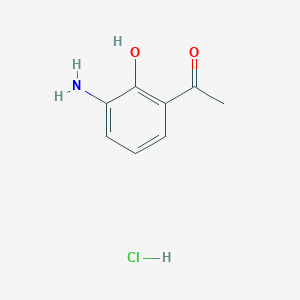
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
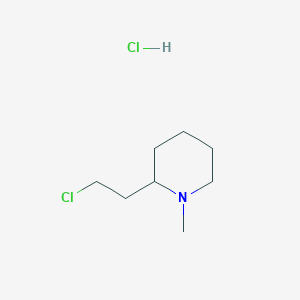
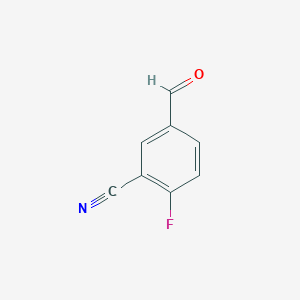
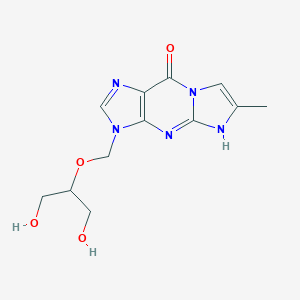
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
